3-(2-Methylbenzyl)-1H-pyrazole

Übersicht

Beschreibung

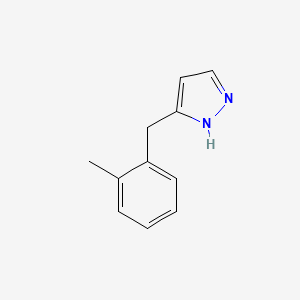

3-(2-Methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2-methylbenzyl group attached to the third position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzyl bromide with hydrazine hydrate to form 2-methylbenzyl hydrazine. This intermediate is then reacted with 1,3-diketones under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The pyrazole moiety, including 3-(2-Methylbenzyl)-1H-pyrazole, has been associated with a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole structure have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring can enhance this activity.

- Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds derived from pyrazole have been tested using models such as carrageenan-induced paw edema in rats, showcasing their ability to reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For example, derivatives designed through molecular docking studies targeting vascular endothelial growth factor receptor-2 showed promising antiproliferative activity against colon and prostate cancer cell lines .

- Neuroprotective Effects : Some pyrazole compounds have exhibited neuroprotective effects in models of neurodegeneration and seizures, indicating their potential in treating neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound can lead to various derivatives with enhanced biological activities. For example:

- BRAF Inhibitors : Novel tricyclic pyrazoles incorporating the 3-(2-Methylbenzyl) group have been developed as BRAF inhibitors, which are crucial in targeting specific mutations in melanoma . These compounds were shown to inhibit mutant BRAF activity effectively.

- Antidepressant Agents : Some derivatives have been synthesized for their potential antidepressant effects, demonstrating efficacy in behavioral models .

Case Studies and Experimental Findings

Several case studies illustrate the applications of this compound:

- Case Study on Antimicrobial Activity : A study synthesized a series of pyrazole derivatives and tested them against various microbial strains. The findings indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial activity .

- Anti-inflammatory Efficacy Assessment : In another study, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using both in vitro and in vivo models. The results demonstrated that specific substitutions on the pyrazole core led to increased potency compared to traditional anti-inflammatory agents .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-(2-Methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Methylphenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

3-(2-Methylbenzyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

3-(2-Methylbenzyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

3-(2-Methylbenzyl)-1H-pyrazole is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biologische Aktivität

3-(2-Methylbenzyl)-1H-pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against E. coli and S. aureus .

- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation . Its anti-inflammatory effects are comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

- Anticancer Potential : Research indicates that pyrazole derivatives can exhibit anticancer properties by disrupting cellular signaling pathways involved in tumor growth .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may bind to and inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

- Receptor Interaction : It may interact with various receptors, including adenosine receptors, which play a role in numerous physiological processes .

Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antimicrobial Studies : A series of pyrazole compounds were synthesized and tested for their antibacterial activity. Notably, derivatives showed promising results against multi-drug resistant strains, indicating their potential as antibiotic adjuvants .

- Anti-inflammatory Research : In a study comparing various pyrazole compounds, this compound exhibited significant anti-inflammatory effects in animal models, comparable to indomethacin .

- Case Study on Anticancer Activity : A derivative of this compound was tested in vitro against cancer cell lines, showing a marked reduction in cell viability, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-[(2-methylphenyl)methyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-2-3-5-10(9)8-11-6-7-12-13-11/h2-7H,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVYXJRVBQTOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717090 | |

| Record name | 5-[(2-Methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260676-05-8 | |

| Record name | 5-[(2-Methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.